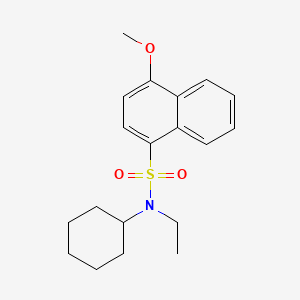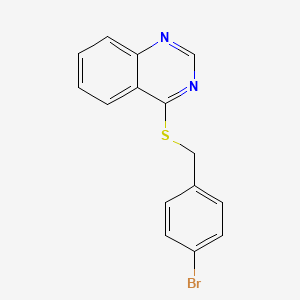
N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide (CEMNS) is a chemical compound that belongs to the family of sulfonamides. It has been widely used in scientific research for various purposes, including as a fluorescent probe, a pH sensor, and an inhibitor of carbonic anhydrase.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide as a fluorescent probe and pH sensor is based on its ability to undergo a conformational change in response to changes in the environment. When N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide binds to metal ions or experiences a change in pH, it undergoes a change in its fluorescence intensity, which can be detected using spectroscopic techniques. The mechanism of action of N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide as an inhibitor of carbonic anhydrase is based on its ability to bind to the active site of the enzyme and block its activity.
Biochemical and Physiological Effects:
N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide has been shown to have minimal toxicity and does not have any known side effects. However, it is important to note that the biochemical and physiological effects of N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide are dependent on the specific application and concentration used. For example, in the case of carbonic anhydrase inhibition, N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide has been shown to decrease the rate of carbon dioxide hydration, which can have implications for acid-base balance in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide is its high sensitivity and selectivity for metal ions and pH changes. It is also relatively easy to synthesize and has a low cost compared to other fluorescent probes. However, one limitation of N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide is its limited solubility in water, which can make it difficult to use in aqueous environments. In addition, N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide has a relatively short fluorescence lifetime, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide in scientific research. One potential area of research is the development of new applications for N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide as a fluorescent probe and pH sensor. Another area of research is the optimization of the synthesis method to improve the yield and solubility of N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide. Finally, there is potential for the use of N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide involves the reaction of cyclohexylamine, ethylamine, and 4-methoxynaphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide as a white solid with a yield of around 70%.
Applications De Recherche Scientifique
N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide has been used in various scientific research fields due to its unique properties. It has been used as a fluorescent probe to detect the presence of metal ions such as zinc and copper. N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide has also been used as a pH sensor due to its pH-dependent fluorescence. In addition, N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide has been used as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Propriétés
IUPAC Name |
N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-3-20(15-9-5-4-6-10-15)24(21,22)19-14-13-18(23-2)16-11-7-8-12-17(16)19/h7-8,11-15H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQPOCQFHUNOGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Hydroxyethyl)sulfinyl]benzoic acid](/img/structure/B2946364.png)




![5,6-dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide](/img/structure/B2946373.png)



![N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2946380.png)

![N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2946382.png)
![1-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone](/img/structure/B2946383.png)
